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Cat. No.: B1679397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rivoglitazone hydrochloride is a third-generation thiazolidinedione (TZD) that acts as a

potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-

γ).[1][2] As a member of the glitazone class of antidiabetic agents, it enhances insulin

sensitivity and has been investigated for the treatment of type 2 diabetes mellitus.[2][3] This

technical guide provides a comprehensive overview of Rivoglitazone hydrochloride, including

its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its

characterization. The information is intended to support researchers and professionals in the

field of drug development and metabolic disease.

Introduction
Rivoglitazone hydrochloride is a thiazolidinedione derivative identified as a highly potent and

selective PPAR-γ agonist.[2] PPAR-γ is a nuclear receptor that plays a pivotal role in the

regulation of glucose and lipid metabolism.[4] Activation of PPAR-γ by agonists like

Rivoglitazone modulates the transcription of a suite of genes involved in insulin signaling,

adipogenesis, and inflammation, ultimately leading to improved insulin sensitivity.[5] Developed

by Daiichi Sankyo, Rivoglitazone has undergone extensive preclinical and clinical evaluation to

determine its efficacy and safety profile.[3][6]
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IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-

thiazolidine-2,4-dione hydrochloride

Molecular Formula: C₂₀H₁₉N₃O₄S · HCl

Molecular Weight: 433.91 g/mol

Mechanism of Action: PPAR-γ Agonism
Rivoglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and

activation of PPAR-γ.[2] Upon binding, the receptor undergoes a conformational change,

leading to the recruitment of coactivator proteins and the formation of a heterodimer with the

retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter regions of target genes,

thereby modulating their expression.[4]

The activation of PPAR-γ by Rivoglitazone initiates a cascade of downstream effects, including:

Enhanced Insulin Sensitivity: Increased expression of genes involved in insulin signaling

pathways.

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat

cells, which can safely store free fatty acids.

Modulation of Adipokines: Regulation of the secretion of adipokines, such as adiponectin,

which has insulin-sensitizing and anti-inflammatory properties.

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

The crystal structure of Rivoglitazone bound to the PPAR-γ ligand-binding domain reveals a

unique hydrogen bond network, contributing to its high potency.[7]
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Fig. 1: Simplified signaling pathway of Rivoglitazone as a PPAR-γ agonist.

Quantitative Preclinical and Clinical Data
Preclinical Data
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Rivoglitazone has demonstrated potent antidiabetic effects in various preclinical models.[2]

Table 1: In Vitro Potency and Selectivity of Rivoglitazone

Parameter Species Value Comparison Reference

PPAR-γ

Activation
Human More potent

Rosiglitazone,

Pioglitazone
[2]

Selectivity Human ~445-fold
Over PPAR-α

and PPAR-δ
[8]

Table 2: In Vivo Efficacy of Rivoglitazone in Diabetic Animal Models

Animal Model
Treatment
Duration

Dose Key Findings Reference

ZDF Rats 14 days ED₅₀: 0.19 mg/kg
Potent glucose-

lowering effect
[2]

db/db Mice 14 days Not specified

Potent

antidiabetic

effects

[2]

Clinical Data
Clinical trials have evaluated the efficacy and safety of Rivoglitazone in patients with type 2

diabetes.

Table 3: Summary of Clinical Trial Results for Rivoglitazone
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Study
Identifier

Treatmen
t Duration

Dosage
(mg/day)

Change
in HbA1c
(%)

Key Lipid
Changes

Adverse
Events

Referenc
e

NCT00143

520
26 weeks 1.0 -0.4

Improved

HDL

Peripheral

edema,

weight gain

[9]

1.5 -0.7
Improved

HDL

Peripheral

edema,

weight gain

[9]

NCT00575

874
12 weeks 0.5 -0.11 -

Not

detailed
[10]

1.0 -0.22
Increased

HDL

Drug-

related

edema

[10]

1.5 -0.17

Decreased

Triglycerid

es

Drug-

related

edema

[10]

Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize PPAR-γ

agonists like Rivoglitazone. These are based on standard methodologies in the field.

PPAR-γ Competitive Binding Assay
Objective: To determine the binding affinity of Rivoglitazone for the PPAR-γ ligand-binding

domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or

fluorescently-labeled known PPAR-γ ligand for binding to the PPAR-γ LBD.

Materials:

Recombinant human PPAR-γ LBD
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Radiolabeled ligand (e.g., [³H]-Rosiglitazone) or fluorescent ligand

Test compound (Rivoglitazone)

Scintillation fluid or fluorescence polarization reader

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

96-well filter plates

Procedure:

Prepare a series of dilutions of Rivoglitazone in the assay buffer.

In a 96-well plate, add a fixed concentration of radiolabeled ligand and recombinant PPAR-γ

LBD to each well.

Add the different concentrations of Rivoglitazone to the wells. Include wells with no

competitor (total binding) and wells with a high concentration of a known unlabeled ligand

(non-specific binding).

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding

equilibrium.

Separate the bound from the free radioligand by vacuum filtration through the filter plate.

Wash the filters with ice-cold assay buffer.

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

Calculate the percentage of specific binding at each concentration of Rivoglitazone and

determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff

equation.

Cell-Based PPAR-γ Transactivation Assay
Objective: To measure the functional potency of Rivoglitazone in activating PPAR-γ-mediated

gene transcription.
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Principle: A reporter gene (e.g., luciferase) under the control of a PPRE is introduced into a

suitable cell line that also expresses PPAR-γ. The activation of PPAR-γ by a ligand leads to the

expression of the reporter gene, which can be quantified.

Materials:

Mammalian cell line (e.g., HEK293, CV-1)

Expression vector for human PPAR-γ

Reporter plasmid containing a PPRE-driven luciferase gene

Transfection reagent

Cell culture medium and supplements

Rivoglitazone

Luciferase assay reagent

Luminometer

Procedure:

Seed the cells in a 96-well plate and allow them to attach overnight.

Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter

plasmid using a suitable transfection reagent.

After 24 hours, replace the medium with fresh medium containing various concentrations of

Rivoglitazone or a vehicle control.

Incubate the cells for another 24 hours.

Lyse the cells and measure the luciferase activity using a luminometer according to the

manufacturer's instructions.
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or

to total protein concentration.

Plot the dose-response curve and determine the EC₅₀ value for Rivoglitazone.

In Vivo Efficacy Study in a Diabetic Animal Model (ZDF
Rats)
Objective: To evaluate the glucose-lowering and lipid-modulating effects of Rivoglitazone in a

relevant animal model of type 2 diabetes.

Principle: Zucker Diabetic Fatty (ZDF) rats are a genetic model of obesity, insulin resistance,

and type 2 diabetes. The efficacy of an antidiabetic agent can be assessed by monitoring key

metabolic parameters following treatment.

Materials:

Male ZDF rats (e.g., 8-10 weeks old)

Rivoglitazone

Vehicle (e.g., 0.5% carboxymethylcellulose)

Blood glucose meter and strips

Equipment for blood collection (e.g., tail vein sampling)

ELISA kits for insulin and lipid analysis

Procedure:

Acclimatize the animals for at least one week.

Randomize the animals into treatment groups (vehicle control and different doses of

Rivoglitazone).

Administer Rivoglitazone or vehicle orally once daily for a specified period (e.g., 14 days).
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Monitor body weight and food intake regularly.

Measure fasting blood glucose levels at baseline and at regular intervals throughout the

study.

At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides,

and other relevant biomarkers.

Perform statistical analysis to compare the treatment groups with the control group.
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Fig. 2: A typical experimental workflow for the characterization of a PPAR-γ agonist.

Conclusion
Rivoglitazone hydrochloride is a potent and selective PPAR-γ agonist with demonstrated

efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical

trials. Its mechanism of action through the PPAR-γ signaling pathway is well-established. This

technical guide provides a summary of the key data and representative experimental protocols

to aid researchers in the further study and development of this and similar compounds for the

treatment of metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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